molecular formula C16H16O3 B1239637 Obtusafuran

Obtusafuran

Cat. No.: B1239637
M. Wt: 256.3 g/mol
InChI Key: FRERFZXINXYHDY-QLJPJBMISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Obtusafuran is a member of the class of 1-benzofurans that is 2,3-dihydro-1-benzofuran substituted by a hydroxy group at position 5, a methoxy group at position 6, a methyl group at position 3 and a phenyl group at position 2. Isolated from Dalbergia louveli, it exhibits antiplasmodial activity. It has a role as a metabolite and an antiplasmodial drug. It is a member of 1-benzofurans, an aromatic ether and a member of phenols.

Scientific Research Applications

Isolation and Characterization

  • Obtusafuran derivatives have been isolated from various natural sources. For instance, a study identified a new this compound derivative, lawsonicin, from Lawsonia alba, characterized by chemical and spectroscopic methods (Siddiqui et al., 2003).

Neuroprotective Potential

  • This compound compounds have shown promise in neuroprotection. Research on (2R, 3R)-Obtusafuran from Dalbergia odorifera demonstrated its efficacy in suppressing neuroinflammatory responses, potentially offering therapeutic value against neurodegenerative diseases (Lee & Jeong, 2014).

Synthesis and Chemical Studies

  • The asymmetric synthesis of this compound has been explored, highlighting methods such as enantioselective hydrogenation and intramolecular ring closure, which are crucial for producing chiral alcohols and constructing the trans-dihydrobenzofuran core (Chen & Weisel, 2012).

Anti-Inflammatory and Anticarcinogenic Properties

  • This compound from Dalbergia louvelii exhibited antiplasmodial activity, implying potential use in treating malaria (Beldjoudi et al., 2003).
  • Additionally, this compound demonstrated potent quinone reductase inducing activity, indicating its potential as an anticarcinogenic agent (Yin et al., 2004).

Pharmacological Studies

  • Cecropia obtusifolia extract, containing this compound, has been studied for various pharmacological effects, including analgesic, anti-inflammatory, and central nervous system depressant activities (Pérez-Guerrero et al., 2001).

Antioxidant and Antihyperlipidemic Effects

  • Obtusafolin, an anthraquinone including this compound, has been reported to reduce blood lipid levels and exhibit antioxidant effects, suggesting its potential for ameliorating lipid dysfunction induced by a high-fat diet (Zhuang et al., 2016).

Anti-Inflammatory Mechanisms

  • Studies on Chamaecyparis obtusa extracts have highlighted their anti-inflammatory properties, potentially acting via inhibition of the JAK/STAT axis in cells, thus offering therapeutic approaches for inflammatory diseases (Kwon et al., 2021).

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(2R,3R)-6-methoxy-3-methyl-2-phenyl-2,3-dihydro-1-benzofuran-5-ol

InChI

InChI=1S/C16H16O3/c1-10-12-8-13(17)15(18-2)9-14(12)19-16(10)11-6-4-3-5-7-11/h3-10,16-17H,1-2H3/t10-,16-/m1/s1

InChI Key

FRERFZXINXYHDY-QLJPJBMISA-N

Isomeric SMILES

C[C@H]1[C@@H](OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3

SMILES

CC1C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3

Canonical SMILES

CC1C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3

Synonyms

obtusafuran

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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